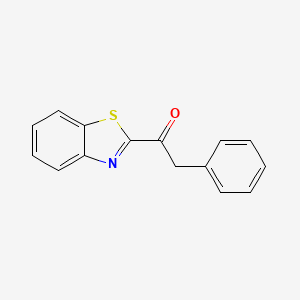

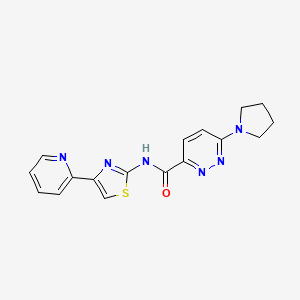

1-(1,3-苯并噻唑-2-基)-2-苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiazole derivatives has been explored through various methods. For instance, the synthesis of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was achieved and characterized using spectroscopic methods and thermal analysis, with the molecular geometry confirmed by X-ray diffraction and optimized using density functional theory (DFT) . Another study reported the microwave-assisted synthesis of a benzothiazole derivative, which was an efficient and eco-friendly approach compared to conventional methods . Additionally, a new route for synthesizing 2-(benzothiazol-2-ylthio)-1-phenylethanone was developed using carbon-sulfur bond cleavage reactions in a basic medium .

Molecular Structure Analysis

X-ray crystallography has been a common tool for determining the molecular structure of benzothiazole derivatives. The crystal structure of various synthesized compounds has been established, revealing details such as chair conformations and intermolecular interactions . DFT calculations have also been used to optimize molecular geometries, showing good agreement with experimental data .

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives has been studied in various chemical reactions. For example, the treatment of 2-(acetonylthio)benzothiazole with different reagents led to the formation of derivatives of 2-amino-3-cyanothiophene and cyanoacetylhydrazone . The in vitro hepatic metabolism of 1-phenyl-2-(2-benzothiazolinone-3-yl)ethanone was investigated, revealing its reduction to the corresponding alcohol and no dealkylation observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been characterized using various spectroscopic techniques. UV-visible, FT-IR, NMR, and mass spectrometry have been employed to characterize synthesized compounds . The antioxidant and anticancer activities of certain derivatives were evaluated, demonstrating potential biological relevance . The photophysical properties of substituted pyrazolines were found to be dependent on the electronic nature of substituents and solvent polarity .

科学研究应用

气相热解

研究表明,包括1-(1,3-苯并噻唑-2-基)-2-苯乙酮在内的苯并噻唑衍生物会发生气相热解。该过程产生苯胺和吲哚,它们是各种化学过程中的重要化合物。已研究了这些反应的动力学,提供了对苯并三唑的热消除反应及其异构化过程的见解(Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004)。

衍生物的合成

1-(1,3-苯并噻唑-2-基)-2-苯乙酮是合成各种化学衍生物的关键组成部分。例如,它与丙二腈和硫的反应形成 2-氨基-3-氰基噻吩衍生物。使用各种光谱技术对这种化学反应和随后合成的化合物进行了表征,有助于我们了解复杂的化学相互作用(Al-Omran & El-Khair, 2014)。

抗菌应用

一些研究重点关注苯并噻唑衍生物的抗菌特性。例如,1-(1,3-苯并噻唑-2-基)-2-苯乙酮衍生物已证明具有中等到显着的抗微生物活性,包括抗菌和抗真菌特性。这使其成为开发新型抗菌剂的潜在候选者(Ahmad 等人,2011)。

分子成像应用

在医学成像领域,已探索 1-(1,3-苯并噻唑-2-基)-2-苯乙酮的衍生物作为磁共振成像 (MRI) 中造影剂的潜力。这些化合物在适当改性后,可以与大脑中的特定区域结合,增强 MR 图像中的对比度,并可能有助于神经系统疾病的诊断(Saini 等人,2013)。

缓蚀

已研究了衍生自 1-(1,3-苯并噻唑-2-基)-2-苯乙酮的化合物在抑制腐蚀(特别是在钢铁中)方面的功效。这些衍生物为保护金属免受腐蚀性环境(例如在工业应用中)提供了经济高效且环保的解决方案(Chugh 等人,2019)。

作用机制

Target of Action

Compounds with a benzothiazole core have been found to interact with various biological targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors and na/h exchanger . These targets play crucial roles in various physiological processes, including neurotransmission and ion transport.

Mode of Action

For instance, when interacting with GABA receptors, they may modulate neurotransmission .

Biochemical Pathways

Benzothiazole derivatives have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties of similar compounds .

Result of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

未来方向

生化分析

Biochemical Properties

The biochemical properties of 1-(1,3-Benzothiazol-2-yl)-2-phenylethanone are not well-studied. Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. For instance, they have shown inhibitory effects against Mycobacterium tuberculosis

Cellular Effects

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may influence cell function and cellular processes

Molecular Mechanism

Benzothiazole derivatives have been found to exhibit inhibitory effects against Mycobacterium tuberculosis , suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Dosage Effects in Animal Models

Benzothiazole derivatives have been found to exhibit anticonvulsant activity in mice

属性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c17-13(10-11-6-2-1-3-7-11)15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGRXWKXYVKSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)

![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2526755.png)

![3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone](/img/structure/B2526756.png)

![Spiro[2.4]heptan-5-amine](/img/structure/B2526757.png)

![Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2526768.png)